Ethyl 5-(dipropylamino)-5-oxopentanoate
Description
Structure
3D Structure
Properties
CAS No. |
6946-71-0 |
|---|---|
Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
ethyl 5-(dipropylamino)-5-oxopentanoate |
InChI |
InChI=1S/C13H25NO3/c1-4-10-14(11-5-2)12(15)8-7-9-13(16)17-6-3/h4-11H2,1-3H3 |
InChI Key |
GNLVQVJMCKVPJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CCCC(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 5 Dipropylamino 5 Oxopentanoate and Its Analogues
Retrosynthetic Analysis of Ethyl 5-(dipropylamino)-5-oxopentanoate
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors. For this compound, two primary disconnections are considered: one at the ester linkage and another at the amide bond.
C-O (Ester) Bond Disconnection: This approach disconnects the ethyl ester, leading to 5-(dipropylamino)-5-oxopentanoic acid and ethanol (B145695). The carboxylic acid precursor can be further disconnected at the amide bond.
C-N (Amide) Bond Disconnection: This strategy breaks the amide bond, yielding ethyl 5-oxopentanoate (B1240814) and dipropylamine (B117675). This is often a more direct approach as it utilizes simpler starting materials.
A further disconnection of the carbon backbone is also conceivable, though less common for this specific target. The choice between these primary strategies will dictate the subsequent synthetic steps.
Classical Esterification Routes to this compound
Classical esterification methods are fundamental in organic synthesis. While direct esterification of 5-(dipropylamino)-5-oxopentanoic acid is a viable route, a more common approach involves the monoesterification of a dicarboxylic acid precursor, such as glutaric acid.
One established method for creating monoesters of dicarboxylic acids is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To favor the formation of the monoester, reaction conditions such as temperature, reaction time, and the molar ratio of reactants must be carefully controlled to minimize the formation of the diester byproduct.
Another approach involves the reaction of a cyclic anhydride (B1165640), like glutaric anhydride, with an alcohol. This reaction is typically high-yielding and selectively produces the monoester. For instance, reacting glutaric anhydride with ethanol would yield ethyl 5-oxopentanoate.
| Starting Material | Reagent | Product | Notes |
| Glutaric Acid | Ethanol, Acid Catalyst | Ethyl 5-oxopentanoate | Equilibrium process, requires careful control to maximize monoester yield. |
| Glutaric Anhydride | Ethanol | Ethyl 5-oxopentanoate | Generally high-yielding and selective for the monoester. |
Amidation Reactions for the Formation of the N,N-Dipropylamide Moiety
The formation of the amide bond is a critical step in the synthesis of this compound. Several methods exist for this transformation, ranging from direct reactions to multi-step sequences involving activating agents.
The direct reaction between an ester and an amine to form an amide is a straightforward approach. In the context of synthesizing the target molecule, this would involve reacting a diester, such as diethyl glutarate, with dipropylamine. This reaction typically requires elevated temperatures and may necessitate the use of a catalyst to proceed at a reasonable rate. A key challenge is achieving selective mono-amidation, as the reaction can proceed to form the diamide. Careful control of stoichiometry and reaction conditions is crucial to favor the desired product.
A more versatile and often higher-yielding method for amide bond formation involves the use of coupling reagents. iris-biotech.deiris-biotech.de These reagents activate the carboxylic acid group of a monoester precursor, such as monomethyl glutarate, facilitating its reaction with an amine. nih.gov A wide array of coupling reagents is available, each with its own advantages in terms of reactivity, suppression of side reactions, and ease of purification. iris-biotech.deiris-biotech.de
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. iris-biotech.depeptide.com Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are widely used. iris-biotech.deorgsyn.org Phosphonium reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are known for their high reactivity. merckmillipore.com Uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective and can minimize racemization in chiral substrates. peptide.commerckmillipore.com
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDC | Widely used, cost-effective. iris-biotech.deorgsyn.org |
| Phosphonium Salts | BOP, PyBOP | High reactivity. merckmillipore.com |
| Uronium Salts | HBTU, HATU | Highly effective, can minimize racemization. peptide.commerckmillipore.com |
In some synthetic strategies, the amide and ester functionalities are introduced in separate, sequential steps. For example, one could first synthesize N,N-dipropylglutaramide from glutaric acid and dipropylamine. The remaining free carboxylic acid group could then be esterified using standard methods to yield the final product. This approach allows for the purification of intermediates at each stage, potentially leading to a higher purity final product. The order of these steps can be reversed, starting with the monoesterification of glutaric acid followed by amidation of the remaining carboxylic acid.
Development of Stereoselective Syntheses for Chiral Analogues of Amidic Esters
The development of stereoselective methods is a significant area of research in organic synthesis, allowing for the preparation of enantiomerically pure compounds. iupac.orgresearchgate.net For chiral analogues of this compound, where a stereocenter is present in the carbon backbone, stereoselective synthetic routes are essential.
One approach to achieving stereoselectivity is through the use of chiral catalysts. For example, enantioselective synthesis of chiral amides can be achieved through methods like phosphoric acid-catalyzed asymmetric Wolff rearrangements. chemrxiv.org Another strategy involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.
Furthermore, enzymatic resolutions can be employed to separate enantiomers from a racemic mixture. These methods utilize enzymes that selectively react with one enantiomer, allowing for the isolation of the other in high enantiomeric purity. The field of asymmetric synthesis is continually evolving, with new catalysts and methodologies being developed to provide access to a wide range of chiral molecules with high stereocontrol. rsc.orgnih.gov
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound, which involves the formation of an amide bond, is a prime candidate for the application of green chemistry principles. Traditional amidation methods often rely on stoichiometric coupling agents, leading to significant waste generation and poor atom economy. researchgate.netscispace.com The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide bond formation as a key area for improvement in green chemistry.
Catalytic methods for amide synthesis are at the forefront of green chemistry innovations. These approaches aim to replace stoichiometric reagents with catalysts that can be used in small quantities and potentially be recycled and reused. For the synthesis of this compound, which is formed from a carboxylic acid (or its ester derivative) and a secondary amine (dipropylamine), several catalytic strategies can be envisioned.
Recent advancements have highlighted the use of various catalysts for amidation, including those based on boron, zirconium, copper, and biocatalysts. researchgate.net Boronic acids, in particular, are attractive due to their stability, low cost, and low toxicity. researchgate.net For instance, a boric acid-catalyzed amidation proceeds through the formation of a mixed anhydride intermediate, which then reacts with the amine to form the amide and regenerate the catalyst. sciepub.com
Enzymatic catalysis offers a highly selective and environmentally friendly alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective in catalyzing amidation reactions in non-aqueous media. bohrium.com The use of biocatalysts can lead to high yields and purity under mild reaction conditions. bohrium.com
Solvent selection is another critical aspect of green synthesis. bohrium.com Traditional amide synthesis often employs hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). researchgate.netrsc.org Green alternatives that are being explored include biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). bohrium.comresearchgate.net Dimethyl carbonate (DCM) is also considered a greener alternative to more hazardous reagents. bohrium.com The ideal scenario is a solvent-free reaction, though this is not always feasible. bohrium.com
Below is a table comparing potential catalytic systems and greener solvents for the synthesis of this compound.
| Catalyst System | Advantages | Potential Green Solvents |
| Boronic Acids | Air stable, inexpensive, low toxicity. researchgate.net | Toluene (with azeotropic water removal), 2-MeTHF. |
| Zirconium-based Catalysts | High efficiency in direct amidation. dntb.gov.ua | High-boiling point ethers. |
| Copper-based Catalysts | Effective for certain substrate scopes. researchgate.net | Dioxane, Toluene. |
| Lipases (e.g., CALB) | High selectivity, mild conditions, biodegradable. bohrium.com | CPME, GVL, 2-MeTHF. bohrium.com |
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. researchgate.net Traditional amidation methods using stoichiometric coupling reagents often have poor atom economy due to the generation of high molecular weight byproducts. researchgate.netscispace.com
Catalytic direct amidation, where a carboxylic acid reacts directly with an amine with the removal of only water, represents a highly atom-economical route. researchgate.net The atom economy for such a process approaches 100%, with water being the only byproduct.
For the synthesis of amido esters like this compound, shifting from stoichiometric to catalytic methods can dramatically reduce the PMI. This reduction is achieved by eliminating waste from coupling agents and minimizing solvent usage through the use of greener solvents or solvent-free conditions. For example, catalytic reactions can be run at higher concentrations, further reducing the solvent contribution to the PMI.
The table below illustrates the impact of different synthetic approaches on the green metrics for amido ester production.
| Synthetic Method | Key Characteristics | Impact on Atom Economy | Impact on Process Mass Intensity (PMI) |
| Stoichiometric Coupling | Uses coupling agents like carbodiimides or phosphonium salts. | Low, due to high molecular weight byproducts. researchgate.net | High, due to reagents and large solvent volumes. acs.org |
| Acid Chloride Route | Involves conversion of carboxylic acid to a more reactive acid chloride. | Moderate, generates stoichiometric salt waste. acs.org | High, often requires hazardous reagents and solvents. |
| Catalytic Direct Amidation | Direct reaction of a carboxylic acid and an amine with a catalyst. | High, water is the only byproduct. researchgate.net | Low, minimal reagents and potential for reduced solvent use. researchgate.net |
| Enzymatic Synthesis | Utilizes enzymes as catalysts under mild conditions. | High, highly selective with minimal byproducts. | Potentially very low, especially with catalyst recycling and green solvents. |
By embracing catalytic methodologies, minimizing the use of hazardous solvents, and optimizing reaction conditions, the synthesis of this compound and its analogues can be aligned with the principles of green chemistry, leading to more sustainable and efficient production processes.
Chemical Reactivity and Transformation Mechanisms of Ethyl 5 Dipropylamino 5 Oxopentanoate
Hydrolytic Stability and Kinetics of Ester and Amide Linkages
The hydrolytic stability of Ethyl 5-(dipropylamino)-5-oxopentanoate is dictated by the reactivity of its two principal functional groups: the ethyl ester and the N,N-dipropylamide. Generally, esters are more susceptible to hydrolysis than amides under both acidic and basic conditions. bham.ac.uklibretexts.org Amide hydrolysis, conversely, requires more forceful conditions, such as prolonged heating with aqueous acid or base. unizin.orgdalalinstitute.com
Under acidic conditions, the hydrolysis of both functional groups is catalyzed. For the ester, the reaction is reversible and involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. bham.ac.uklibretexts.org Similarly, acid-catalyzed amide hydrolysis proceeds by protonation of the amide's carbonyl oxygen, followed by the nucleophilic addition of water to the protonated amide. unizin.orgmasterorganicchemistry.com A proton transfer from oxygen to nitrogen makes the nitrogen a better leaving group, facilitating the collapse of the tetrahedral intermediate. libretexts.org
In basic media, ester hydrolysis, known as saponification, is irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The resulting products are a carboxylate salt and an alcohol. libretexts.org Basic hydrolysis of amides is significantly more challenging because the amide ion is a very poor leaving group. unizin.org This process typically requires prolonged heating. dalalinstitute.com
The kinetics of hydrolysis for amido esters like this compound are pH-dependent. At near-neutral pH, the rate of hydrolysis is generally slow. researchgate.net However, the rate increases significantly in both acidic and basic conditions. researchgate.net
Table 1: General Comparison of Ester and Amide Hydrolysis
| Feature | Ester Hydrolysis | Amide Hydrolysis |
| Relative Rate | Faster | Slower bham.ac.uk |
| Acidic Conditions | Reversible catalysis libretexts.org | Catalyzed, often requires heat unizin.org |
| Basic Conditions | Irreversible (saponification) masterorganicchemistry.com | Very slow, requires heat unizin.orgdalalinstitute.com |
| Leaving Group | Alkoxide (RO⁻) | Amide ion (R₂N⁻) - a poor leaving group unizin.org |
Transamidation and Transesterification Reactions Involving this compound
Transesterification is the process of converting one ester into another by exchanging the alkoxy group, a reaction that can be catalyzed by either acid or base. masterorganicchemistry.com For this compound, this would involve reacting the compound with an alcohol in the presence of a catalyst. Under basic conditions, the mechanism is a two-step addition-elimination process initiated by the attack of an alkoxide nucleophile. masterorganicchemistry.com In acidic conditions, the reaction follows a multi-step pathway involving protonation, nucleophilic addition, and elimination steps. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
Transamidation, the conversion of an amide to a different amide, is a challenging transformation due to the poor leaving group ability of the amide anion. However, recent advances have shown that this can be achieved, for example, through nickel-catalyzed activation of the amide C–N bond. nih.gov Another approach involves the reaction of an ester with an amine, a process known as aminolysis, to form an amide. This is a potential pathway for modifying the amide portion of this compound. Diols and polyols have been found to catalyze the aminolysis of esters. google.com
Nucleophilic Acyl Substitution Pathways of Amido Esters
Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including the ester and amide groups of this compound. byjus.comopenstax.org This reaction proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.comopenstax.org The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chlorides > anhydrides > thioesters > esters > amides. openstax.orglibretexts.org This trend is explained by the basicity of the leaving group; weaker bases are better leaving groups. libretexts.org
For this compound, the ester group is more reactive towards nucleophiles than the amide group. solubilityofthings.com This differential reactivity allows for selective transformations. For instance, a nucleophile could potentially react with the ester function while leaving the amide intact under controlled conditions. Both acidic and basic conditions can be used to facilitate these reactions. Acid catalysis activates the carbonyl group towards nucleophilic attack by protonation. byjus.com Under basic conditions, a stronger, negatively charged nucleophile attacks the carbonyl group directly. byjus.com
Reductive and Oxidative Transformations of this compound
The ester and amide functionalities of this compound can undergo both reduction and oxidation. The reduction of esters and amides typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of an ester yields two primary alcohols, while the reduction of a tertiary amide, such as the one in this compound, yields a tertiary amine. libretexts.org The different outcomes are due to the nature of the leaving groups; alkoxides are better leaving groups than amide anions. libretexts.org
Oxidative transformations of amides and esters are also possible. For instance, amides can be oxidized to α-keto amides or α-hydroxy amides. semanticscholar.org The oxidative cleavage of esters and amides to form carbonyl products can be catalyzed by enzymes like cytochrome P450. nih.gov This process involves hydroxylation at the α-carbon of the alcohol or amine moiety. nih.gov Additionally, certain transition-metal-mediated reactions can achieve the oxidative amidation of ethylarenes to α-ketoamides. researchgate.net
Acid-Base Chemistry and Protonation Equilibria of Amide and Ester Groups
The acid-base properties of this compound are centered on the basicity of the carbonyl oxygens of the ester and amide groups, and the nitrogen of the amide. While amides contain a nitrogen atom, the lone pair of electrons on the nitrogen participates in resonance with the carbonyl group, making it significantly less basic than an amine. masterorganicchemistry.com Consequently, the most basic site in an amide is the carbonyl oxygen. masterorganicchemistry.com Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, which is the first step in acid-catalyzed hydrolysis. masterorganicchemistry.comsolubilityofthings.com
Esters are also weakly basic at the carbonyl oxygen and will be protonated in the presence of a strong acid, which activates the ester towards nucleophilic attack. bham.ac.uk The equilibrium between the protonated and unprotonated forms of the ester and amide groups is dependent on the pKa of the conjugate acids and the pH of the solution.
Table 2: Protonation Sites and Consequences
| Functional Group | Primary Protonation Site | Consequence of Protonation |
| Ester | Carbonyl Oxygen | Activation for nucleophilic attack bham.ac.uk |
| Amide | Carbonyl Oxygen | Activation for nucleophilic attack masterorganicchemistry.comsolubilityofthings.com |
Radical Reactions and Photochemical Behavior of Related Amido Esters
Amido esters can participate in radical reactions. For example, the addition of alkyl radicals to α,β-unsaturated esters and amides can be enhanced by the presence of a Lewis acid, which increases the electron-withdrawing nature of the carbonyl group. acs.org Amido-radicals, which can be generated from N-haloamides, exist in either Σ- or Π-electronic states and exhibit different reactivities. journals.co.za These radicals can undergo intramolecular reactions, such as cyclization. journals.co.za Dual nickel/photoredox catalysis has enabled enantioselective radical-radical cross-couplings between β-hydroxy amides and N-hydroxyphthalimide esters. acs.org
The photochemical behavior of amido esters can involve various transformations. Photochemical activation of aromatic aldehydes has been used to synthesize amides and esters. nih.gov The photochemistry of esters of carboxylic acids can lead to photofragmentation of the ester group. researchgate.net Additionally, photoresponsive materials have been developed incorporating dynamic ester bonds, where UV light can induce isomerization and shape changes. acs.org Dye-sensitized photooxygenation of related compounds like 5-amido-1-naphthols has been explored for synthesis. researchgate.net
A comprehensive search of scientific literature and chemical databases has revealed a lack of specific experimental spectroscopic data for the compound This compound . Detailed research findings and specific data tables for its analysis via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (FT-IR, Raman), High-Resolution Mass Spectrometry, X-ray Diffraction, and Electronic Spectroscopy (UV-Vis) are not available in the public domain.
Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables for each outlined section and subsection while maintaining factual integrity. The following sections, as outlined in the prompt, would require experimental data that could not be located:
Advanced Spectroscopic and Structural Elucidation of Ethyl 5 Dipropylamino 5 Oxopentanoate
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions:An analysis of the electronic transitions would depend on UV-Vis absorption spectra to identify the wavelengths of maximum absorbance (λmax) and molar absorptivity values.
Without access to these fundamental experimental results for Ethyl 5-(dipropylamino)-5-oxopentanoate, the generation of a scientifically sound and detailed article as per the user's instructions cannot be accomplished.
Computational and Theoretical Chemistry Studies on Ethyl 5 Dipropylamino 5 Oxopentanoate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For Ethyl 5-(dipropylamino)-5-oxopentanoate, these calculations would reveal details about its stability, reactivity, and electronic distribution.
Methodology and Expected Findings: Density Functional Theory (DFT) is a common method for these investigations, often using hybrid functionals like B3LYP or M06-2X combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.gov
Key properties that would be calculated include:
Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles. For instance, calculations on N,N-dialkyl amides have explored the planarity of the amide bond and the orientation of the alkyl groups. nih.gov
Thermodynamic Parameters: Calculation of enthalpy of formation, Gibbs free energy, and entropy provides insights into the molecule's stability. nih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap indicates the chemical stability of the molecule; a larger gap implies lower reactivity. nih.gov For a molecule like this compound, the HOMO is expected to be localized around the electron-rich amide nitrogen, while the LUMO would likely be centered on the carbonyl carbons of the amide and ester groups.
Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge distribution, revealing the partial positive charges on the carbonyl carbons and partial negative charges on the oxygen atoms. It also quantifies hyperconjugation interactions, which contribute to molecular stability. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density, highlighting the electron-rich (negative potential) regions around the carbonyl oxygens, which are susceptible to electrophilic attack, and electron-poor (positive potential) regions.
Table 5.1: Predicted Electronic Properties of this compound (Illustrative) This table presents hypothetical values based on typical DFT results for similar organic molecules.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | ~3.5 D | Indicates overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum calculations are ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations would provide a detailed picture of the conformational flexibility and interactions with solvents for this compound.
Methodology and Expected Findings: MD simulations for this molecule would typically use a classical force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or AMBER, which parameterizes the potential energy of the system based on bond stretching, angle bending, torsions, and non-bonded interactions. mdpi.com The molecule would be placed in a simulation box, often filled with a solvent like water or an organic solvent, to simulate its behavior in solution.
Key insights from MD simulations would include:
Conformational Analysis: The molecule has several rotatable bonds, particularly around the amide C-N bond, the ester C-O bond, and the propyl chains. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers between them. Studies on related N,N-dialkyl amides show that these molecules can exist in an equilibrium of several conformational forms. nih.gov
Solvation Effects: By simulating the molecule in a solvent, one can study how solvent molecules arrange themselves around the solute. The polar amide and ester groups would be expected to form strong interactions with polar solvents, while the nonpolar alkyl chains would interact more favorably with nonpolar solvents.
Radial Distribution Functions (RDFs): RDFs can be calculated to show the probability of finding a solvent atom at a certain distance from a specific atom in the solute. For example, in an aqueous solution, the RDF for water's oxygen atom around the amide carbonyl carbon would reveal the structure of the hydration shell.
Computational Elucidation of Reaction Mechanisms for Transformations of Amido Esters
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, such as the hydrolysis of the amido ester functional groups in this compound. nih.gov
Methodology and Expected Findings: DFT calculations are used to map the entire reaction pathway, locating the transition states (TS) and intermediates. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. The activation energy (the energy difference between the reactant and the highest-energy transition state) determines the reaction rate.
Ester and Amide Hydrolysis: Both the ester and amide groups can undergo hydrolysis, typically under acidic or basic conditions. Computational studies on the acid-catalyzed hydrolysis of simple esters and amides have confirmed the AAC2 mechanism, which involves the formation of a tetrahedral intermediate. researchgate.netdocumentsdelivered.com Calculations would likely show that the activation energy for amide hydrolysis is significantly higher than for ester hydrolysis, making the ester group more susceptible to cleavage under typical conditions. youtube.com
Role of Catalysts: The effect of water molecules or other catalysts can be explicitly modeled. Studies have shown that including solvent molecules in the calculation is crucial for accurately modeling the proton transfer steps involved in the formation and breakdown of tetrahedral intermediates. researchgate.netresearchgate.net
Chemoselectivity: In reactions where other reagents are introduced, computational methods could predict whether the reaction will occur preferentially at the ester or the amide site. For example, in a reduction reaction, calculations could determine the activation barriers for the reduction of each carbonyl group, predicting the likely product.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and for validating the results of theoretical calculations against experimental reality.
Methodology and Expected Findings:
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating NMR isotropic shielding values. nih.gov These values can be converted to chemical shifts (δ) by linear scaling against a reference compound (like tetramethylsilane) or by using established scaling factors. youtube.com This allows for the prediction of both ¹H and ¹³C NMR spectra. Discrepancies between predicted and experimental spectra can help refine the understanding of the molecule's dominant conformation in solution. nih.gov
Infrared (IR) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies and their corresponding intensities. researchgate.net These frequencies correspond to the stretching, bending, and other vibrations of the molecule's bonds. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. The predicted IR spectrum would show characteristic peaks for the C=O stretches of the amide and ester groups (expected around 1650 cm⁻¹ and 1730 cm⁻¹, respectively) and C-H stretches of the alkyl chains.
Table 5.2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts This table presents hypothetical data to illustrate the validation process.
| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| Ester C=O | 173.5 | 173.1 | +0.4 |
| Amide C=O | 172.8 | 172.5 | +0.3 |
| -O-CH₂- | 60.9 | 60.5 | +0.4 |
| -N-CH₂- (propyl) | 48.2 | 47.9 | +0.3 |
Theoretical Insights into Intermolecular Interactions and Supramolecular Assembly
The way molecules of this compound interact with each other governs its bulk properties, such as boiling point, solubility, and its potential to form larger organized structures.
Methodology and Expected Findings:
Dimer Calculations: Quantum chemical calculations can be performed on a dimer of the molecule to determine the geometry and energy of the most stable intermolecular arrangement. This can quantify the strength of dipole-dipole interactions between the polar amide and ester groups.
Non-covalent Interactions (NCI) Analysis: NCI analysis is a computational tool used to visualize and characterize weak interactions, such as van der Waals forces and hydrogen bonds, in three-dimensional space. For this molecule, NCI analysis would primarily show van der Waals interactions between the alkyl chains of neighboring molecules.
Supramolecular Assembly: While this compound lacks strong hydrogen bond donors, the amide and ester carbonyl oxygens can act as hydrogen bond acceptors. Studies on related systems show that amide groups can significantly influence self-assembly processes. researchgate.netnih.gov While this molecule is unlikely to form highly ordered supramolecular polymers on its own, computational studies could explore its interactions with other molecules that are capable of hydrogen bonding, predicting how it might co-assemble in a mixture. rsc.org
Applications of Ethyl 5 Dipropylamino 5 Oxopentanoate in Organic Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Organic Molecules
While specific, widely-published examples detailing the use of Ethyl 5-(dipropylamino)-5-oxopentanoate as an intermediate are not abundant, its structural motifs are present in various complex molecules. The general synthetic utility of related amino acid esters and amides is well-documented, suggesting that this compound can be employed in multi-step syntheses where the introduction of a pentanoate backbone with a protected or functionalized terminus is required.
Utilization in Polymer Chemistry as a Monomer or Modifier (e.g., Poly(ester amide)s)
The structure of this compound makes it a suitable candidate for the synthesis of poly(ester amide)s (PEAs). upc.eduresearchgate.netmdpi.com PEAs are a class of polymers that combine the beneficial properties of both polyesters and polyamides, often exhibiting good thermal and mechanical properties alongside biodegradability. upc.edursc.org
In the context of PEA synthesis, this compound can be envisioned to participate in polymerization reactions following the transformation of its ester group. For instance, hydrolysis to the corresponding carboxylic acid would yield a monomer that can be polymerized with a diamine. Alternatively, transesterification reactions could be employed to incorporate the pentanoate unit into a polymer chain. The dipropylamino group would remain as a pendant group on the polymer backbone, influencing its properties such as solubility, thermal behavior, and interaction with other materials.
The incorporation of such pendant groups can be a deliberate strategy to tailor the final properties of the polymer. For example, the presence of the tertiary amine can enhance the polymer's ability to act as a scavenger for acidic gases or to coordinate with metal ions.
Table 1: Potential Monomers Derived from this compound for Poly(ester amide) Synthesis
| Monomer Name | Chemical Structure | Potential Co-monomer |
| 5-(dipropylamino)-5-oxopentanoic acid | HOOC-(CH₂)₃-CON(CH₂CH₂CH₃)₂ | Diamines (e.g., hexamethylenediamine) |
| Diamide diol from this compound | HO-(CH₂)ₓ-NHCO-(CH₂)₃-CON(CH₂CH₂CH₃)₂ | Diacids or diacyl chlorides |
Applications in Ligand Design for Metal Coordination Chemistry
The presence of both an ester and a tertiary amide group in this compound offers potential for its use in the design of ligands for metal coordination chemistry. The oxygen atoms of the carbonyl groups in both the ester and the amide can act as Lewis basic sites, capable of coordinating to metal centers.
While the coordinating ability of a simple ester is relatively weak, the amide carbonyl is a stronger donor. Furthermore, modification of the ethyl ester to other functional groups could introduce additional donor sites, leading to the formation of polydentate ligands. These ligands can then be used to form stable complexes with a variety of metal ions, with potential applications in catalysis, materials science, and analytical chemistry. The bulky dipropyl groups on the nitrogen atom can also provide steric hindrance around a coordinated metal center, which can be used to control the reactivity and selectivity of catalytic processes.
Functional Material Precursor in Non-Biological Contexts
This compound can serve as a precursor for the development of functional materials in non-biological applications. Through chemical modification or incorporation into larger structures, materials with tailored properties can be designed. For instance, the hydrolysis of the ester to a carboxylic acid and subsequent reaction with other functional molecules can lead to the formation of self-assembling systems, such as liquid crystals or gels.
The dipropylamino group can be quaternized to introduce a permanent positive charge, leading to the formation of cationic materials. These materials could find applications as antistatic agents, phase-transfer catalysts, or as components in ion-exchange resins. The long alkyl chains of the propyl groups can also contribute to the material's hydrophobicity and influence its interaction with nonpolar environments.
Development of Novel Catalytic Systems Incorporating this compound Derivatives
Derivatives of this compound have the potential to be incorporated into novel catalytic systems. For example, the molecule could be functionalized to act as a ligand for a catalytically active metal center, as discussed in the context of ligand design.
Furthermore, the tertiary amine of the dipropylamino group can itself act as a basic catalyst for certain organic reactions. By immobilizing this molecule or its derivatives onto a solid support, a heterogeneous catalyst could be developed. This would offer the advantages of easy separation of the catalyst from the reaction mixture and the potential for catalyst recycling. The specific nature of the dipropylamino group, with its steric bulk and electronic properties, could lead to unique catalytic activities and selectivities compared to other amine-based catalysts.
Use as a Solvent or Solvent Component in Chemical Processes (referencing similar compounds like PolarClean)
While this compound itself is not widely marketed as a solvent, its structural similarity to compounds like methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, the main component of the green solvent PolarClean, suggests its potential in this area. rsc.orgrsc.orgresearchgate.net PolarClean is a polar aprotic solvent that has been investigated as a more sustainable alternative to traditional solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). mdpi.com
These types of solvents are characterized by a high boiling point, low vapor pressure, and good solvency for a wide range of organic and inorganic compounds. The presence of the ester and amide functionalities in this compound would likely impart similar properties. The longer alkyl chains on the amine (propyl vs. methyl in PolarClean) would be expected to decrease its polarity and water solubility to some extent, which could be advantageous in specific applications where a less polar, high-boiling aprotic solvent is required. Its potential use as a solvent or co-solvent in chemical reactions, extractions, or formulations warrants further investigation.
Table 2: Comparison of this compound with a Component of PolarClean
| Compound | Structure | Key Structural Differences | Potential Impact on Properties |
| This compound | CH₃CH₂OOC-(CH₂)₃-CON(CH₂CH₂CH₃)₂ | Ethyl ester vs. methyl ester; Dipropylamino vs. dimethylamino | Lower polarity, higher hydrophobicity, potentially different solvency characteristics |
| Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate | CH₃OOC-CH(CH₃)-(CH₂)₂-CON(CH₃)₂ | Methyl ester vs. ethyl ester; Dimethylamino vs. dipropylamino; Additional methyl group on backbone | Higher polarity, more established as a green solvent |
Exploration of Derivatives and Analogues of Ethyl 5 Dipropylamino 5 Oxopentanoate
Systematic Structural Modifications of the Ester Moiety
The ethyl ester group in the parent compound is a primary site for modification, influencing the molecule's solubility, steric profile, and reactivity towards nucleophiles. Transesterification allows for the substitution of the ethyl group with various other alkyl or aryl groups.
Changing the ester from a small group like methyl or ethyl to a bulkier group such as tert-butyl can provide a sterically hindered environment, offering a protective effect against hydrolysis or other reactions at the ester carbonyl. Conversely, esters derived from electron-withdrawing alcohols, like a 2,2,2-trichloroethyl ester, can enhance the electrophilicity of the ester carbonyl, making it more susceptible to nucleophilic attack. Hydrolysis of the ester moiety under acidic or basic conditions yields the corresponding carboxylic acid, 5-(dipropylamino)-5-oxopentanoic acid, a key intermediate for further functionalization, such as conversion to an acid chloride or coupling with other molecules.
Table 1: Predicted Impact of Ester Moiety (R) Modification on Molecular Properties
| Ester Group (R) | Expected Steric Hindrance | Relative Rate of Hydrolysis | Primary Synthetic Utility |
| Methyl | Low | Fast | General purpose, facile conversion |
| Ethyl | Low | Fast | Parent compound, standard intermediate |
| tert-Butyl | High | Very Slow | Protecting group, stable to certain nucleophiles |
| Benzyl | Moderate | Slow | Removable by hydrogenolysis |
| 2,2,2-Trichloroethyl | Low | Very Fast | Activated ester for nucleophilic acyl substitution |
Variations in the Amine Alkyl Substituents and their Impact on Reactivity and Structure
Replacing the propyl groups with smaller alkyl chains, such as methyl or ethyl, reduces steric bulk around the amide carbonyl. This can make the carbonyl carbon more accessible to reagents and may influence the rotational barrier of the C-N amide bond. Conversely, introducing bulkier or branched substituents like isopropyl or cyclohexyl groups increases steric hindrance, which can shield the amide from chemical attack and restrict bond rotation. The electronic nature of the amide is also affected; the inductive effect of the alkyl groups influences the electron density on the nitrogen and, consequently, the nucleophilicity and basicity of the amide group. Studies on related N-substituted systems show that the geometry and electronic properties of the amide bond are finely tuned by the nature of the N-substituents.
Synthesis and Characterization of Homologues and Positional Isomers
The synthesis of homologues and positional isomers of Ethyl 5-(dipropylamino)-5-oxopentanoate allows for the exploration of how the length and arrangement of the carbon backbone affect molecular properties. The parent compound is a derivative of glutaric acid (a C5 dicarboxylic acid). researchgate.net
Homologues can be synthesized from other linear dicarboxylic acids. For example:
Succinic Acid Derivative (C4): Reaction of succinic anhydride (B1165640) with dipropylamine (B117675) yields 4-(dipropylamino)-4-oxobutanoic acid, which can be esterified to give Ethyl 4-(dipropylamino)-4-oxobutanoate.
Adipic Acid Derivative (C6): Ring-opening of adipic anhydride (if available) or mono-esterification of adipic acid followed by amide coupling would produce Ethyl 6-(dipropylamino)-6-oxohexanoate.
The synthesis of such compounds generally involves the reaction of a dicarboxylic acid monoester chloride with the corresponding dialkylamine, or the reaction of a cyclic anhydride with the amine followed by esterification of the resulting carboxylic acid. chemicalbook.com
Positional isomers involve rearranging the functional groups along the carbon skeleton. For instance, an isomer could be derived from 2-propylglutaric acid, leading to a branched-chain structure. The characterization of these new compounds would rely on standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy, to confirm the connectivity and purity of the synthesized molecules.
Structure-Reactivity and Structure-Conformation Relationships within the Compound Family
The relationship between the structure of these derivatives and their chemical behavior is a key area of investigation. The reactivity of the two carbonyl groups—ester and amide—is inherently different and is further modulated by the specific substituents.
Structure-Reactivity: The amide carbonyl is generally less electrophilic than the ester carbonyl due to the electron-donating character of the nitrogen atom. However, as seen in studies of N-acyl-glutarimides, twisting the amide bond out of planarity can significantly increase its reactivity by disrupting the n-π* resonance stabilization. acs.org Bulky N-alkyl groups can induce such distortions, enhancing the susceptibility of the amide to cleavage.
Structure-Conformation: The flexible aliphatic chain can adopt numerous conformations. The presence of bulky substituents on the nitrogen or the ester can create preferential arrangements to minimize steric strain. A critical conformational feature is the rotation around the amide C-N bond, which typically has a significant energy barrier. NMR studies on similar N,N-dialkylamides and peptoids have shown that the height of this barrier is influenced by the size of the N-alkyl groups. beilstein-journals.org
Table 2: Correlating Structural Features with Reactivity and Conformation
| Structural Modification | Impact on Reactivity | Impact on Conformation |
| Bulkier N-Alkyl Groups | Decreased accessibility of amide carbonyl; potential for bond distortion increasing reactivity. | Increased rotational barrier of C-N bond; steric influence on backbone conformation. |
| Longer Carbon Backbone | Minimal change in intrinsic carbonyl reactivity. | Increased conformational flexibility. |
| Bulkier Ester Group | Decreased accessibility of ester carbonyl. | Steric influence on backbone conformation near the ester terminus. |
Multi-functionalized Derivatives for Advanced Synthetic Applications
Introducing additional functional groups onto the carbon backbone of this compound or its analogues creates multi-functionalized derivatives that can serve as versatile building blocks in complex molecule synthesis. The glutaric acid framework is a common motif in various biologically active molecules and natural products. nih.gov
Derivatization strategies could include:
Alpha-Functionalization: Introducing substituents at the C2 or C4 positions (alpha to the carbonyls). For example, α-bromination could provide a handle for introducing a wide range of nucleophiles. Research on modifying the glutarimide (B196013) core has shown that the alpha-position is a common site for derivatization to create novel chemical probes and ligands. beilstein-journals.org
Backbone Modification: Incorporating hydroxyl, amino, or keto groups along the C3 position of the chain. These groups would allow for orthogonal chemical transformations, enabling the molecule to be incorporated into larger structures such as peptides or polymers.
Unsaturation: Introducing double or triple bonds into the carbon backbone would provide sites for reactions like catalytic hydrogenation, epoxidation, or click chemistry, further expanding the synthetic utility of the compound family.
These advanced derivatives transform the simple linear scaffold into a sophisticated synthetic intermediate, suitable for constructing complex molecular architectures.
Advanced Analytical Methodologies for Ethyl 5 Dipropylamino 5 Oxopentanoate
Development of Electrochemical Sensors for Selective Detection
Electrochemical sensors offer an alternative and often complementary approach to traditional analytical methods, providing advantages such as high sensitivity, rapid response, and potential for miniaturization and in-field analysis. The development of a selective sensor for Ethyl 5-(dipropylamino)-5-oxopentanoate would hinge on identifying an electrochemical reaction—either oxidation or reduction—that is specific to the molecule or its functional groups.
Amide and ester functionalities are generally not considered highly electroactive. However, selective detection could be achieved through several strategies:
Indirect Detection: The sensor could be designed to detect a product formed from a specific chemical or enzymatic reaction involving the target analyte. For instance, hydrolysis of the ester or amide bond could release products that are more easily detected electrochemically.
Electrode Modification: The surface of a working electrode (e.g., carbon paste, glassy carbon) can be modified with specific catalysts or recognition elements (like molecularly imprinted polymers) that promote a selective electrochemical reaction with the analyte. neu.edu.tr
Advanced Voltammetric Techniques: Methods like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can enhance sensitivity and resolve the electrochemical signals of the analyte from potential interferences in the matrix. neu.edu.tr
Research into electrochemical sensors for amino acid amides has demonstrated the feasibility of detecting these molecules on specific electrodes, such as copper or platinum, under defined pH conditions. nih.gov A similar approach could be explored for this compound, focusing on the electrochemical behavior of the amide group or potential reactions at the carbonyl centers. While challenging, a successful electrochemical sensor could provide a low-cost, rapid screening tool for quality control.
Hyphenated Techniques (e.g., GC-MS/MS, LC-NMR) for Comprehensive Characterization in Complex Matrices
Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, provide a much greater depth of analytical information than either technique alone. chemijournal.comchromatographytoday.com They are indispensable for the definitive identification of unknown impurities and for characterizing analytes in complex sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a powerful tool for the analysis of volatile and semi-volatile compounds. ajpaonline.com In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into a mass spectrometer. mdpi.com The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical "fingerprint." The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, allowing for targeted quantification even at trace levels by monitoring specific parent-to-daughter ion transitions. This would be highly effective for confirming the identity of this compound and identifying any co-eluting impurities.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly combines HPLC separation with NMR spectroscopy, which is arguably the most powerful technique for molecular structure elucidation. slideshare.netnih.gov As the separated compounds elute from the HPLC column, they pass through a specialized flow cell within the NMR spectrometer, allowing for the acquisition of NMR spectra in real-time. slideshare.net This technique is non-destructive and provides unambiguous structural information, including stereochemistry, making it invaluable for identifying unknown degradation products or reaction byproducts without the need for prior isolation. wiley.com For this compound, LC-NMR could definitively confirm the connectivity of the ethyl ester and dipropylamino groups. The combination can be further extended to LC-MS-NMR, providing complementary data on molecular weight and structure from a single analysis. nih.gov
| Technique | Primary Separation Method | Detection Principle | Key Advantages for Analysis |
|---|---|---|---|
| GC-MS/MS | Gas Chromatography (GC) | Tandem Mass Spectrometry | High sensitivity and selectivity; provides molecular weight and fragmentation patterns for structural confirmation. ajpaonline.com |
| LC-NMR | Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance | Unambiguous structure elucidation of separated compounds; non-destructive; excellent for isomer differentiation. slideshare.netwiley.com |
| LC-MS | Liquid Chromatography (HPLC) | Mass Spectrometry | High sensitivity; provides molecular weight information; compatible with a wide range of non-volatile compounds. |
On-line and In-situ Monitoring of Reactions Involving Amido Esters
The synthesis of amido esters, such as the amidation of an ester, is a reversible reaction where monitoring the progress is crucial for optimizing yield and minimizing byproduct formation. acs.org On-line and in-situ monitoring techniques, often referred to as Process Analytical Technology (PAT), allow for real-time analysis of the reaction mixture without the need for manual sampling.
Spectroscopic Probes (FTIR and Raman): In-situ monitoring is frequently accomplished using fiber-optic probes that can be inserted directly into a reactor. Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful for this purpose. These methods monitor the vibrational frequencies of chemical bonds. For a reaction producing this compound, one could track the decrease in the C=O stretching frequency of a starting ester reactant and the simultaneous increase in the characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands of the product. This provides real-time kinetic data and allows for precise determination of the reaction endpoint.
Process Mass Spectrometry: On-line mass spectrometry can also be used to monitor reaction progress. nih.gov A small, continuous stream of the reaction mixture is sampled and directed to a mass spectrometer. This allows for the tracking of the concentration profiles of reactants, intermediates, products, and byproducts based on their respective molecular masses, offering a comprehensive view of the reaction dynamics. nih.gov These real-time monitoring techniques are essential for developing robust and efficient manufacturing processes.
Environmental Chemistry and Degradation Mechanisms of Ethyl 5 Dipropylamino 5 Oxopentanoate
Hydrolytic Degradation Pathways and Environmental Persistence
The presence of both an N,N-disubstituted amide and an ethyl ester linkage in Ethyl 5-(dipropylamino)-5-oxopentanoate suggests that hydrolysis will be a significant degradation pathway in aqueous environments. Generally, the hydrolysis of amides is a slower process compared to that of esters under similar conditions. This is attributed to the greater resonance stabilization of the amide bond, which makes the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water.
The hydrolysis of this compound can proceed via two primary pathways:
Ester Hydrolysis: This reaction involves the cleavage of the ethyl ester bond, yielding 5-(dipropylamino)-5-oxopentanoic acid and ethanol (B145695). This process can be catalyzed by both acids and bases. libretexts.orglibretexts.org Under acidic conditions, the reaction is reversible, while under basic conditions (saponification), it proceeds to completion, forming the carboxylate salt. libretexts.orglibretexts.org
Amide Hydrolysis: This pathway involves the cleavage of the amide bond, resulting in the formation of dipropylamine (B117675) and ethyl 5-oxopentanoate (B1240814) (ethyl glutarate). Amide hydrolysis is notably more resistant to occurring and typically requires more stringent conditions, such as elevated temperatures or strong acidic or basic catalysis. dalalinstitute.commasterorganicchemistry.com
Table 1: Predicted Hydrolytic Degradation Products of this compound
| Degradation Pathway | Initial Reactant | Products |
| Ester Hydrolysis | This compound + H₂O | 5-(dipropylamino)-5-oxopentanoic acid + Ethanol |
| Amide Hydrolysis | This compound + H₂O | Dipropylamine + Ethyl 5-oxopentanoate |
Microbial Biotransformation Pathways: Enzyme-Catalyzed Reactions and Metabolite Identification (Mechanistic Focus)
Microbial biotransformation is a critical process in the environmental degradation of many organic compounds. Microorganisms possess a diverse array of enzymes that can catalyze the breakdown of complex molecules. For this compound, the primary enzymatic reactions are expected to be the hydrolysis of the ester and amide bonds.
Enzymatic Ester Hydrolysis: A wide variety of microorganisms produce esterases and lipases that can catalyze the hydrolysis of the ethyl ester group of this compound. almacgroup.commdpi.com This reaction would yield 5-(dipropylamino)-5-oxopentanoic acid and ethanol. The specificity of these enzymes can vary, with some exhibiting broad substrate ranges. scielo.brworthington-biochem.combyjus.com For example, lipases from Pseudomonas and Candida species are known to hydrolyze a variety of esters. almacgroup.commdpi.com
Enzymatic Amide Hydrolysis: The microbial cleavage of the amide bond would be catalyzed by amidases (also known as acylamidases). nih.govnih.gov This would result in the formation of dipropylamine and ethyl 5-oxopentanoate. The susceptibility of the N,N-disubstituted amide in this compound to enzymatic hydrolysis will depend on the specificity of the available microbial amidases. Some amidases have shown the ability to hydrolyze a range of N-substituted amides. nih.gov
The initial metabolites, 5-(dipropylamino)-5-oxopentanoic acid, ethanol, dipropylamine, and ethyl 5-oxopentanoate, are likely to undergo further microbial degradation. Ethanol and ethyl 5-oxopentanoate can be readily metabolized by many microorganisms. The degradation of 5-(dipropylamino)-5-oxopentanoic acid and dipropylamine will depend on the capabilities of the microbial communities present. The complete mineralization of this compound to carbon dioxide, water, and inorganic nitrogen would involve a consortium of microorganisms with diverse metabolic capabilities.
Table 2: Potential Microbial Biotransformation Pathways and Metabolites of this compound
| Enzymatic Reaction | Catalyzing Enzyme Class | Initial Metabolites |
| Ester Hydrolysis | Esterases, Lipases | 5-(dipropylamino)-5-oxopentanoic acid, Ethanol |
| Amide Hydrolysis | Amidases | Dipropylamine, Ethyl 5-oxopentanoate |
Theoretical Modeling of Environmental Fate and Transformation Products
In the absence of empirical data for this compound, theoretical models can provide valuable insights into its likely environmental fate. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be used to predict various physicochemical properties and toxicological endpoints based on the molecular structure of a compound. nih.gov For environmental fate, QSARs can estimate parameters such as water solubility, octanol-water partition coefficient (Kow), and rates of abiotic and biotic degradation. nih.gov
Models like the EQuilibrium Criterion (EQC) model can be used to predict the environmental distribution of a chemical among different compartments such as air, water, soil, and sediment. nih.govresearchgate.net These models utilize the physicochemical properties of the compound to estimate its partitioning and persistence in the environment.
For predicting transformation products, computational tools can be employed to simulate the likely degradation pathways. These models can identify the most probable sites of metabolic attack by microorganisms or reaction with chemical oxidants. By applying known biotransformation rules for amides and esters, it is possible to generate a list of potential metabolites of this compound. This information is crucial for identifying potential persistent or toxic degradation products that may be of environmental concern.
Approaches for the Degradation of Amides and Esters
The degradation of amides and esters in both natural and engineered systems can be facilitated by various physical, chemical, and biological processes.
Hydrolysis: As previously discussed, hydrolysis is a key degradation mechanism. In engineered systems, the rate of hydrolysis can be enhanced by adjusting the pH to acidic or, more effectively for esters, alkaline conditions, and by increasing the temperature. libretexts.orglibretexts.orguv.es
Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive species, primarily hydroxyl radicals, to oxidize and degrade organic pollutants. These processes, which include ozonation, Fenton and photo-Fenton reactions, and photocatalysis, can effectively degrade recalcitrant compounds like amides.
Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to break down contaminants. For amides and esters, bioremediation can be an effective and environmentally friendly treatment method. This can involve the use of indigenous microbial populations or the introduction of specific microbial strains or consortia with known degradative capabilities. The efficiency of bioremediation can be enhanced by optimizing environmental conditions such as nutrient availability, oxygen levels, and pH. mediresonline.orgnih.gov
Enzymatic Degradation: The use of isolated enzymes, such as lipases and amidases, offers a more targeted approach to the degradation of esters and amides. acs.orgnih.gov Immobilized enzymes can be used in bioreactors to treat contaminated water or industrial effluents, offering high specificity and efficiency under mild conditions. mdpi.comacs.org
The choice of the most appropriate degradation approach will depend on the concentration of the contaminant, the environmental matrix, and the desired level of treatment.
Future Directions and Challenges in the Research of Ethyl 5 Dipropylamino 5 Oxopentanoate
Integration of Ethyl 5-(dipropylamino)-5-oxopentanoate into Sustainable Chemical Processes
The development of green and sustainable chemical processes is a paramount goal in modern chemistry. For a compound like this compound, future research could be directed towards its integration into such processes. A primary challenge is the absence of information on its lifecycle, from synthesis to degradation.
Future research should focus on:
Green Synthesis Routes: Developing synthetic pathways that utilize renewable feedstocks, employ catalytic methods over stoichiometric ones, and minimize solvent use and waste generation.
Biodegradability and Environmental Fate: Investigating the environmental impact of the compound, including its persistence, bioaccumulation potential, and toxicity.
Application as a Green Solvent: Evaluating its physical and chemical properties to determine its suitability as a replacement for conventional, more hazardous solvents. This would involve studying its solvency power, boiling point, viscosity, and recovery/recycling potential. A structurally related compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, has been explored as a green solvent, suggesting a potential avenue of investigation. rsc.orgmdpi.comrsc.org
Exploration of Novel Chemical Transformations and Reaction Discovery
The reactivity of this compound has not been documented in the available literature. The molecule possesses both an ester and a tertiary amide functional group, which could be sites for various chemical transformations.
Future research could explore:
Functional Group Interconversion: Studies on the hydrolysis, transesterification, or reduction of the ethyl ester group, as well as the hydrolysis or reduction of the N,N-dipropylamide group.
Reactions at the α-Carbon: Investigating the potential for enolate formation and subsequent reactions at the carbon atoms adjacent to the carbonyl groups.
Use as a Building Block: Exploring its utility as a precursor in the synthesis of more complex molecules, such as polymers, pharmaceuticals, or agrochemicals.
Advancements in High-Throughput Synthesis and Characterization
High-throughput experimentation (HTE) is a powerful tool for accelerating the discovery and optimization of new reactions and materials. purdue.edu The application of HTE to the study of this compound could rapidly advance our understanding of this compound.
Key areas for future work include:
Combinatorial Synthesis: Developing high-throughput methods to synthesize a library of derivatives by varying the ester and amide groups to explore structure-activity relationships.
Rapid Screening of Reaction Conditions: Utilizing HTE to quickly screen catalysts, solvents, and reaction conditions for the synthesis and transformation of the compound.
Automated Characterization: Integrating high-throughput synthesis with rapid analytical techniques like mass spectrometry and NMR for real-time analysis and characterization.
Addressing Fundamental Gaps in Mechanistic Understanding
A significant challenge in the study of this compound is the complete lack of data on its reaction mechanisms. Understanding the pathways through which it is formed and undergoes transformation is crucial for process optimization and the discovery of new applications.
Future research should aim to:
Elucidate Synthetic Mechanisms: Investigate the detailed mechanism of its formation, including kinetic and thermodynamic studies.
Study Reaction Intermediates: Employ spectroscopic and computational methods to identify and characterize any transient species involved in its reactions.
Computational Modeling: Utilize density functional theory (DFT) and other computational tools to model its structure, properties, and reactivity, providing insights that can guide experimental work.
Potential for Interdisciplinary Research in Non-Prohibited Areas
The potential applications of this compound are currently unknown. Interdisciplinary research will be key to unlocking its potential in various fields.
Possible avenues for exploration include:
Materials Science: Investigating its use as a monomer for the synthesis of novel polyamides or polyesters with unique properties.
Coordination Chemistry: Exploring its ability to act as a ligand for metal ions, potentially leading to new catalysts or functional materials.
Agrochemical Research: Screening the compound and its derivatives for potential herbicidal, insecticidal, or fungicidal activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
